![molecular formula C19H21N3O3 B1235501 8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone is an organic heterotricyclic compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound 8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone, and related compounds, have been a subject of interest in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. Morón, Nguyen, and Bisagni (1983) explored the synthesis of similar compounds, noting their relevance in chemical studies (Morón, Nguyen, & Bisagni, 1983).
Chemical Reactions and Properties
- Research on the chemical properties and reactions of this compound and its derivatives has been conducted. For instance, Scrowston and Shaw (1976) investigated the reactions of related thiopyrano-compounds, providing insights into their chemical behavior (Scrowston & Shaw, 1976).
Spectroscopic and Fluorescent Studies
- The compound's derivatives have been studied for their spectroscopic and fluorescent properties. Xiao (2007) synthesized and analyzed a Schiff-base containing naphthalimide and pyrazolone chromophores, examining their fluorescent spectroscopy and UV-Vis spectrum (Xiao, 2007).
Application in Antitumor Agents
- The compound's framework has been utilized in the development of antitumor agents. Jurd (1996) focused on benzopyranylamine compounds, finding that derivatives containing a 3,4,5-trimethoxyphenyl ring were active against certain human cancer cell lines (Jurd, 1996).
Tautomerism and Structural Transformation Studies
- Studies on tautomerism and structural transformation of similar compounds have been conducted to understand their stability and behavior in different environments. Gubaidullin et al. (2014) investigated the structure of spontaneous transformation products of a similar compound, providing valuable information on its chemical properties (Gubaidullin et al., 2014).
Synthesis and Bioactivity Evaluation
- There has been significant interest in synthesizing and evaluating the bioactivity of pyrazolone derivatives. Mariappan et al. (2010) synthesized 3-Methyl-4-substituted benzylidene-pyrazol-5-ones and evaluated their anti-inflammatory and analgesic responses (Mariappan et al., 2010).
New Heterocyclic Derivatives
- The research also includes the synthesis of new heterocyclic derivatives using the compound as a precursor. Siddiqui and Asad (2006) synthesized new heterocyclic derivatives of 3-Formyl-4-hydroxycoumarin, demonstrating the compound's versatility in heterocyclic chemistry (Siddiqui & Asad, 2006).
Crystal Structure Analysis
- Analysis of the crystal structure of pyrazolone derivatives provides insights into their molecular configuration. Sun and Cui (2008) synthesized a compound related to pyrazolone and analyzed its crystal structure, highlighting its molecular geometry and hydrogen bonding patterns (Sun & Cui, 2008).
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
8-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]chromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C19H21N3O3/c1-12-6-7-16-14(9-12)18-15(19(24)25-16)10-20-22(18)11-17(23)21-8-4-3-5-13(21)2/h6-7,9-10,13H,3-5,8,11H2,1-2H3 |
InChI-Schlüssel |
ZCZOAZQPIZRACP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C3=C(C=N2)C(=O)OC4=C3C=C(C=C4)C |
Kanonische SMILES |
CC1CCCCN1C(=O)CN2C3=C(C=N2)C(=O)OC4=C3C=C(C=C4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



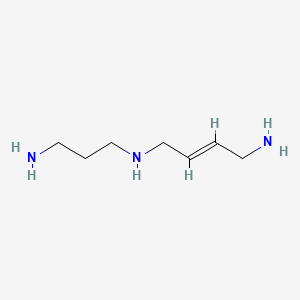
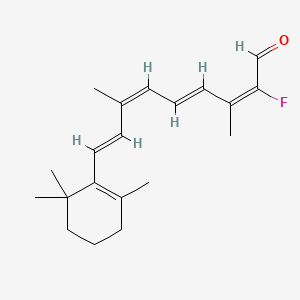
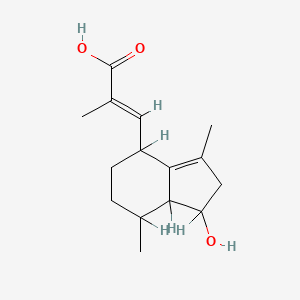

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)

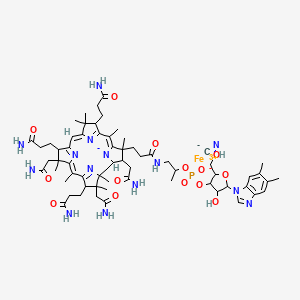
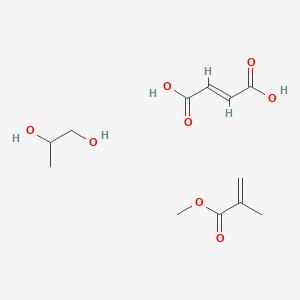




![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)
